molecular formula C8H8BrCl B2588514 1-Bromo-3-chloro-2-ethylbenzene CAS No. 1780808-66-3

1-Bromo-3-chloro-2-ethylbenzene

Cat. No.: B2588514
CAS No.: 1780808-66-3
M. Wt: 219.51
InChI Key: RHQXANFHLBLUCK-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-ethylbenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the third position, and an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-2-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include derivatives with different functional groups replacing the halogen atoms.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include ethylbenzene derivatives.

Scientific Research Applications

1-Bromo-3-chloro-2-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-ethylbenzene exerts its effects involves electrophilic aromatic substitution. The compound can act as an electrophile, reacting with nucleophiles to form substituted benzene derivatives. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-3-ethylbenzene
  • 1-Bromo-4-chloro-2-ethylbenzene
  • 1-Bromo-2-chloro-4-ethylbenzene

Comparison: 1-Bromo-3-chloro-2-ethylbenzene is unique due to the specific positions of its substituents, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions .

Properties

IUPAC Name

1-bromo-3-chloro-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQXANFHLBLUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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